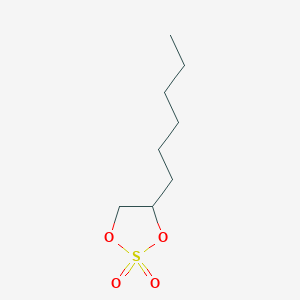
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide is an organic compound with the molecular formula C8H16O4S. This compound is known for its unique structure, which includes a dioxathiolane ring with a hexyl substituent. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide typically involves the reaction of ethylene glycol with thionyl chloride in the presence of a catalyst such as ruthenium (III) chloride. The reaction conditions include maintaining a temperature of around 40°C for approximately 60 minutes, using sodium periodate as an oxidant . Industrial production methods often employ continuous flow microreaction technology to enhance efficiency and safety. This method allows for better heat exchange and higher product yields .
Analyse Chemischer Reaktionen
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxathiolane ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It plays a crucial role in improving the performance and service life of lithium-ion batteries.
Wirkmechanismus
The mechanism of action of 1,3,2-dioxathiolane, 4-hexyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the electrophilic nature of the dioxathiolane ring, which can react with nucleophilic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiolane, 4-hexyl-, 2,2-dioxide can be compared with other similar compounds such as:
1,3,2-Dioxathiolane, 2,2-dioxide: This compound lacks the hexyl substituent and has different reactivity and applications.
Ethylene sulfate: Known for its use in polymer chemistry, it has a similar dioxathiolane ring but different substituents.
1,3-Propanesultone: Another related compound used in battery electrolytes, it has a different ring structure and chemical properties.
The uniqueness of this compound lies in its hexyl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
144465-02-1 |
|---|---|
Molekularformel |
C8H16O4S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
4-hexyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-2-3-4-5-6-8-7-11-13(9,10)12-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KDKIUURUGXCGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1COS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


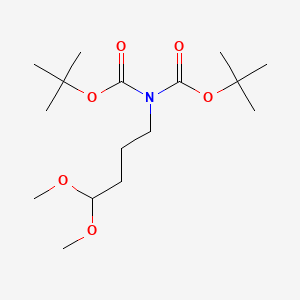
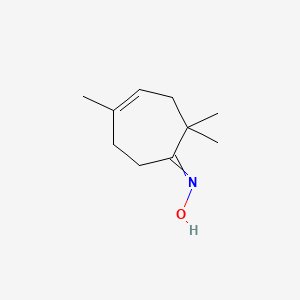

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
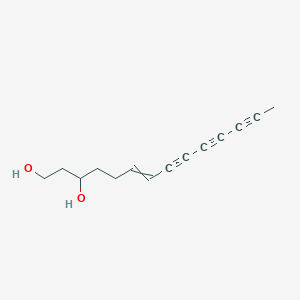
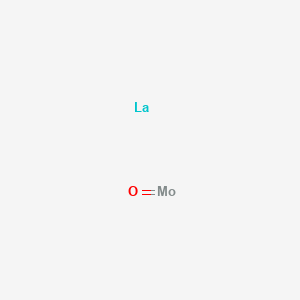

![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
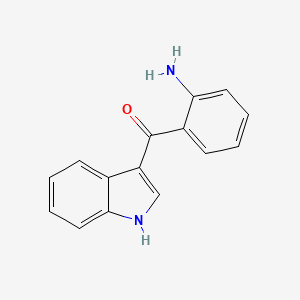
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)

![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
